molecular formula C9H8BrFO2 B2466212 Methyl 2-(2-bromo-5-fluorophenyl)acetate CAS No. 1069115-12-3

Methyl 2-(2-bromo-5-fluorophenyl)acetate

Cat. No.: B2466212
CAS No.: 1069115-12-3
M. Wt: 247.063
InChI Key: VLNQKVAXLYLSKB-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-5-fluorophenyl)acetate is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-bromo-5-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-bromo-5-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the bromination of methyl 2-(5-fluorophenyl)acetate using bromine in the presence of a catalyst like iron(III) bromide. This reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the ortho position relative to the fluorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-5-fluorophenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation.

Major Products

    Substitution: Products include various substituted phenylacetates depending on the nucleophile used.

    Reduction: The major product is 2-(2-bromo-5-fluorophenyl)ethanol.

    Oxidation: The major product is 2-(2-bromo-5-fluorophenyl)acetic acid.

Scientific Research Applications

Methyl 2-(2-bromo-5-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(2-bromo-5-fluorophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-2-(4-fluorophenyl)acetate
  • Methyl 2-bromo-2-(3-methoxyphenyl)acetate
  • Methyl 2-bromo-2-(4-chlorophenyl)acetate

Uniqueness

Methyl 2-(2-bromo-5-fluorophenyl)acetate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 2-(2-bromo-5-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNQKVAXLYLSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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